2,6-Diisopropyl-3,4-xylenol is a chemical compound belonging to the xylenol family, which consists of various isomers derived from dimethylphenol. Specifically, it is a derivative of 2,6-dimethylphenol, characterized by the presence of two isopropyl groups at the 2 and 6 positions of the aromatic ring and hydroxyl groups at the 3 and 4 positions. This compound appears as a colorless solid and has a molecular formula of C${14}$H${20}$O, with a molecular weight of approximately 220.32 g/mol .
The reactivity of 2,6-diisopropyl-3,4-xylenol includes several notable chemical transformations:
The biological activity of 2,6-diisopropyl-3,4-xylenol has been investigated primarily concerning its toxicity and metabolic pathways:
The synthesis of 2,6-diisopropyl-3,4-xylenol can be achieved through several methods:
2,6-Diisopropyl-3,4-xylenol has several industrial applications:
Studies examining the interactions of 2,6-diisopropyl-3,4-xylenol with biological systems indicate its potential for significant metabolic pathways. Research highlights its absorption through oral and dermal routes and suggests that it may be widely distributed throughout biological tissues upon exposure. Notably, skin sensitization studies have shown mixed results regarding its potential to cause allergic reactions .
Several compounds share structural similarities with 2,6-diisopropyl-3,4-xylenol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,4-Dimethylphenol | C$_8$H$_10$O | Has methyl groups at different positions; used in dyes |
| 3,4-Dimethylphenol | C$_8$H$_10$O | Similar structure but different methyl positioning; used in pharmaceuticals |
| 2-Methylphenol | C$_7$H$_8$O | Fewer methyl groups; commonly known as cresol; used as disinfectant |
| 3-Methylphenol | C$_7$H$_8$O | Also known as cresol; used in resin production |
Uniqueness: The distinct feature of 2,6-diisopropyl-3,4-xylenol lies in its specific arrangement of two isopropyl groups and hydroxyl functionalities at the para positions relative to each other on the aromatic ring. This configuration not only affects its physical properties but also its reactivity and applications compared to other xylenols.